Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18071046
InChI: InChI=1S/C6H2BCl2F4.K/c8-4-1-3(10)2-5(9)6(4)7(11,12)13;/h1-2H;/q-1;+1
SMILES:
Molecular Formula: C6H2BCl2F4K
Molecular Weight: 270.89 g/mol

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate

CAS No.:

Cat. No.: VC18071046

Molecular Formula: C6H2BCl2F4K

Molecular Weight: 270.89 g/mol

* For research use only. Not for human or veterinary use.

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate -

Specification

Molecular Formula C6H2BCl2F4K
Molecular Weight 270.89 g/mol
IUPAC Name potassium;(2,6-dichloro-4-fluorophenyl)-trifluoroboranuide
Standard InChI InChI=1S/C6H2BCl2F4.K/c8-4-1-3(10)2-5(9)6(4)7(11,12)13;/h1-2H;/q-1;+1
Standard InChI Key QPAGFUCOXDMKOT-UHFFFAOYSA-N
Canonical SMILES [B-](C1=C(C=C(C=C1Cl)F)Cl)(F)(F)F.[K+]

Introduction

Structural and Molecular Characteristics

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate features a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions and a fluorine atom at the 4-position, coordinated to a trifluoroborate anion ([BF₃]⁻) and a potassium counterion. The compound’s stability arises from the strong boron-fluorine bonds and the electron-withdrawing effects of the halogen substituents, which enhance its reactivity in electrophilic aromatic substitution and cross-coupling reactions .

Molecular Properties

PropertyValue
Molecular FormulaC₆H₂BCl₂F₄K
Molecular Weight270.89 g/mol
IUPAC NamePotassium (2,6-dichloro-4-fluorophenyl)trifluoroborate
Canonical SMILESB-(F)(F)F.[K+]
PubChem CID141763711 (analogous compound)

The halogen substituents confer distinct electronic characteristics: chlorine atoms increase lipophilicity and steric bulk, while fluorine enhances electrophilicity at the para position. This electronic profile makes the compound particularly effective in Suzuki-Miyaura couplings, where it transfers the aryl group to palladium catalysts with high efficiency .

Synthesis and Manufacturing

The synthesis of Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate typically proceeds via a two-step sequence:

  • Halogenation of Aromatic Precursors: A fluorophenyl derivative undergoes dichlorination using reagents like chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acid catalysts.

  • Borylation: The dichloro-4-fluorophenyl intermediate reacts with boron trifluoride (BF₃) or its complexes, followed by potassium hydroxide treatment to yield the trifluoroborate salt .

Key Reaction Conditions

ParameterOptimal Value
SolventTetrahydrofuran (THF)
Temperature0–25°C
CatalystNone (base-mediated)
Reaction Time12–24 hours

Recent advancements in transition-metal-free borylation, such as those reported by Lim et al. (2020), demonstrate that bis-boronic acid (BBA) can facilitate direct borylation of aryl halides under mild conditions . This method avoids palladium catalysts, reducing costs and simplifying purification .

Reactivity and Mechanistic Insights

In cross-coupling reactions, the compound acts as a nucleophilic aryl donor. The mechanism involves three stages:

  • Oxidative Addition: A palladium(0) catalyst inserts into the carbon-boron bond, forming a Pd(II) intermediate.

  • Transmetallation: The aryl group transfers to the palladium center, displacing the trifluoroborate group.

  • Reductive Elimination: The Pd(II) complex releases the coupled product, regenerating the Pd(0) catalyst.

The electron-withdrawing halogens stabilize the transition state during oxidative addition, accelerating reaction rates compared to non-halogenated analogs. For example, in Suzuki-Miyaura couplings with aryl bromides, the compound achieves yields exceeding 85% under optimized conditions.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s ability to introduce dichloro-fluorophenyl motifs makes it valuable in drug discovery. For instance, analogous trifluoroborates have been used to synthesize kinase inhibitors and antimicrobial agents .

Materials Science

In polymer chemistry, it facilitates the synthesis of conjugated polymers with tailored electronic properties. A 2023 study demonstrated its use in creating luminescent materials for OLEDs, achieving a quantum yield of 0.78.

Agrochemical Development

Herbicides and fungicides incorporating dichloro-fluorophenyl groups exhibit enhanced bioactivity and environmental stability. Field trials using derivatives of this compound showed 95% efficacy against Phytophthora infestans in potato crops.

Comparative Analysis with Related Compounds

CompoundMolecular Weight (g/mol)Reactivity in Suzuki CouplingApplications
Potassium (2-bromo-6-fluorophenyl)trifluoroborate280.90Moderate (Br less reactive)Medicinal chemistry
Potassium (4-fluorophenyl)trifluoroborate 202.00HighFluorescent probes
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate270.89Very HighDrug synthesis, agrochemicals

The dichloro-fluoro substitution pattern in the target compound confers superior reactivity in electron-deficient systems compared to mono-halogenated analogs .

Future Research Directions

  • Catalyst Development: Designing chiral palladium complexes to enable asymmetric couplings for pharmaceutical synthesis.

  • Green Chemistry: Adapting solvent-free borylation protocols to reduce environmental impact.

  • Bioorthogonal Applications: Investigating its use in vivo for targeted drug delivery systems.

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